CD161 is classified as a member of the natural killer cell receptor family and is encoded by the KLRB1 gene located on chromosome 12 in humans. It is primarily expressed on NK cells, CD8+ T cells, and certain subsets of CD4+ T cells. The expression of CD161 can be influenced by various cytokines, particularly interleukin-12, which enhances its transcription and surface expression .
The synthesis of CD161 involves transcriptional regulation initiated by various cytokines. For instance, interleukin-12 significantly upregulates CD161 expression in NK cells through specific transcription factors such as Egr-1, JunB, and c-Fos. Techniques like Northern blotting and quantitative real-time polymerase chain reaction (qRT-PCR) are commonly employed to analyze the expression levels of CD161 in different cell types .
In experimental settings, total RNA is extracted from NK cells or T cells treated with cytokines, followed by cDNA synthesis and amplification for expression analysis. The use of bioinformatics tools like Gene Set Enrichment Analysis (GSEA) allows researchers to assess the functional pathways associated with CD161 expression in various contexts .
The molecular structure of CD161 consists of an extracellular domain that contains a C-type lectin-like domain responsible for ligand binding, a transmembrane region, and a cytoplasmic tail that mediates signaling pathways upon ligand engagement. Structural studies reveal that the extracellular domain interacts with specific ligands on target cells, triggering downstream signaling cascades that influence immune responses .
The protein structure data can be analyzed using tools such as Protein Data Bank (PDB) for detailed insights into its three-dimensional conformation. This structural understanding is crucial for developing targeted therapies that modulate CD161 activity.
CD161 participates in several biochemical reactions within immune cells. Upon binding to its ligands, it can initiate signaling pathways that lead to cellular activation or inhibition. The primary reactions involve phosphorylation events mediated by various kinases that alter the functional state of NK cells and T cells.
For example, the engagement of CD161 can enhance the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are pivotal for effective immune responses against tumors . Understanding these reactions is essential for designing interventions that exploit CD161's role in immune modulation.
The mechanism of action of CD161 involves its role as an immune checkpoint receptor. When engaged by specific ligands on target cells, CD161 transmits inhibitory signals that can dampen NK cell activity and cytokine production. This process is crucial for maintaining immune homeostasis but can be exploited by tumors to evade immune detection.
Recent research indicates that high expression levels of CD161 on T cells correlate with better clinical outcomes in certain cancers, suggesting that enhancing CD161 signaling may improve therapeutic efficacy . The interplay between CD161 expression and tumor microenvironment factors further complicates its role in cancer immunology.
CD161 is a glycoprotein with a molecular weight typically around 40 kDa. It exhibits properties characteristic of membrane proteins, including hydrophobic regions facilitating membrane integration. The glycosylation patterns of CD161 can influence its stability and interactions with other proteins.
Studies have shown that the expression levels of CD161 can vary significantly among individuals based on genetic factors and environmental influences. These variations may impact the efficacy of therapies targeting this receptor .
CD161 has emerged as a significant target in cancer immunotherapy due to its role in regulating immune responses. Its potential applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3